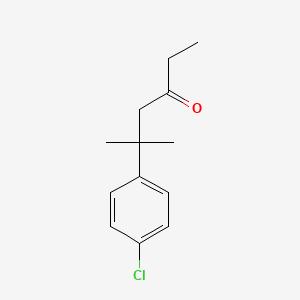
4-Chlorobenzyl pinacolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzyl pinacolone is an intermediate of the fungicide tebuconazole .
Synthesis Analysis
The preparation method involves using 4-chlorobenzaldehyde and pinaketone to react under base catalysis to produce 5-[4-chlorophenyl-2, 2-dimethylpentene (4) ketone-3], and then the olefin ketone is dissolved in methanol and catalytically hydrogenated to obtain the product . The Pinacol Rearrangement, a reaction of 1,2-diols, plays a significant role in the synthesis of this compound .Molecular Structure Analysis
The molecular formula of this compound is C13H17ClO. Its average mass is 224.73 Da and its monoisotopic mass is 100.088814 Da .Chemical Reactions Analysis
The Pinacol Rearrangement is a very important process in organic chemistry for the conversion of 1,2 diols into carbonyl compounds containing a carbon oxygen double bond. This is done via a 1,2-migration which takes place under acyl conditions .Physical And Chemical Properties Analysis
This compound has a boiling point of 297°C, a density of 1.050, and a flash point of 179°C .Mécanisme D'action
Safety and Hazards
Orientations Futures
The Pinacol Rearrangement, which is crucial in the synthesis of 4-Chlorobenzyl pinacolone, is a significant area of research in organic chemistry. Future research directions could involve exploring different aspects of this transformation, such as the use of high-temperature liquid water and supercritical water as reaction media, the effects of different acids, the utilization of molecular sieves and solid-phase reactions, and the application of photochemistry and electrochemistry .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-5-methylhexan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-4-12(15)9-13(2,3)10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJQBZOWUDEPJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C)(C)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


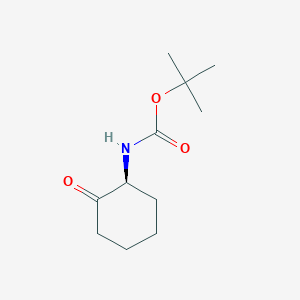


![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)
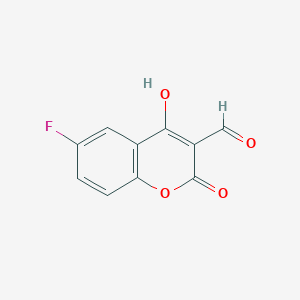
![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

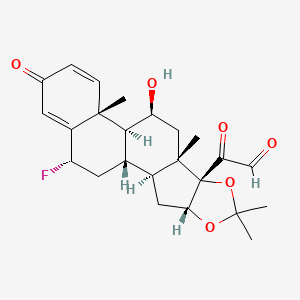
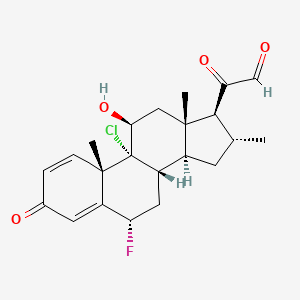

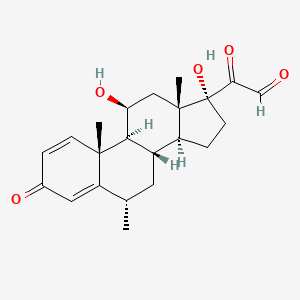
![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)